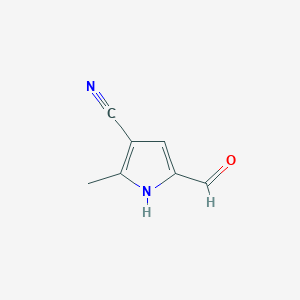
4-Bromo-N,N-diethylpyridin-2-amine
Vue d'ensemble
Description
4-Bromo-N,N-diethylpyridin-2-amine is an organic compound with the CAS Number: 1142194-28-2 and a molecular weight of 229.12 . It has a linear formula of C9H13BrN2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 . The InChI key is RPWJQOUHBJCQCA-UHFFFAOYSA-N .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
4-Bromo-N,N-diethylpyridin-2-amine and similar compounds serve as pivotal intermediates in catalytic processes. For instance, amination of aryl halides using copper catalysis has been shown to effectively convert bromopyridines to aminopyridines, highlighting the role of bromo-substituted pyridines in facilitating bond formation under mild conditions (Lang et al., 2001).
Synthesis of Novel Derivatives and Biological Activity
Research has explored the synthesis of novel pyridine derivatives via cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridines in creating compounds with potential biological activities. For example, studies on novel pyridine derivatives have indicated their application in understanding liquid crystal behaviors and assessing biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Material Science and Polymer Chemistry
In material science, bromo-substituted pyridines have been utilized in the synthesis of complex molecules and polymers. A study on the synthesis and characterization of bifunctional polymers incorporating tris(bipyridyl)ruthenium(II) and triphenylamine units demonstrates the integration of bromo-pyridine derivatives into materials that combine photophysical properties with electronic functions, paving the way for advanced materials design (Peter & Thelakkat, 2003).
Propriétés
IUPAC Name |
4-bromo-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWJQOUHBJCQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671706 | |
| Record name | 4-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142194-28-2 | |
| Record name | 4-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















